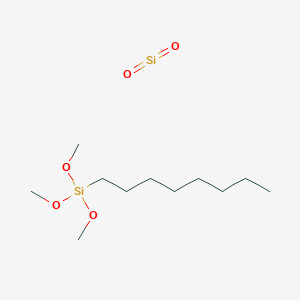

Dioxosilane;trimethoxy(octyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethoxy(octyl)silane can be synthesized through the reaction of silicon with alcohol in the presence of a catalyst. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a catalyst such as nano-copper . The reaction typically takes place in a solvent with a catalytically effective amount of a direct synthesis catalyst and an effective catalyst-promoting amount of a direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .

Industrial Production Methods: Industrial production of trimethoxy(octyl)silane involves a similar process but on a larger scale. The synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing trimethoxy(octyl)silane in a fixed bed reactor . This method is suitable for industrialized production due to its simplicity and convenience.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethoxy(octyl)silane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions . These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond.

Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and catalysts such as acids or bases to promote the reactions . The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.

Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production . These products are used in various industrial applications, including the manufacture of adhesives, sealants, and coatings.

Wissenschaftliche Forschungsanwendungen

Trimethoxy(octyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to enhance the adhesion between different materials . In biology, it is used to functionalize the surface of silica to promote the adhesion of gold nanoparticles for use in the fabrication of acrylate nanocomposite-based photonic devices . In medicine, it is used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection . In industry, it is used to coat silica fiber-based epoxy to improve hydrophobic characteristics and protect surfaces from corrosion .

Wirkmechanismus

The mechanism of action of trimethoxy(octyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which then react with the surface of the substrate to form strong covalent bonds . This process enhances the adhesion between the substrate and the coating, resulting in improved surface properties such as increased hydrophobicity and reduced surface energy . The molecular targets and pathways involved in this process include the formation of siloxane bonds and the interaction of the silanol groups with the substrate surface .

Vergleich Mit ähnlichen Verbindungen

Trimethoxy(octyl)silane is similar to other organosilicon compounds such as trimethoxysilane and triethoxysilane . it is unique in its ability to enhance the water contact angle and lower the surface energy of materials . Other similar compounds include glycidoxypropyl trimethoxysilane and vinyltrimethoxysilane, which are used for different applications such as surface modification and polymer cross-linking . The uniqueness of trimethoxy(octyl)silane lies in its long octyl chain, which provides enhanced hydrophobic properties compared to shorter alkyl chains .

Eigenschaften

CAS-Nummer |

92797-60-9 |

|---|---|

Molekularformel |

C11H26O3Si.O2Si C11H26O5Si2 |

Molekulargewicht |

294.49 g/mol |

IUPAC-Name |

dioxosilane;trimethoxy(octyl)silane |

InChI |

InChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3; |

InChI-Schlüssel |

XEHUAEWHNDBFDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC[Si](OC)(OC)OC.O=[Si]=O |

Physikalische Beschreibung |

Dry Powder; Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)

![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)